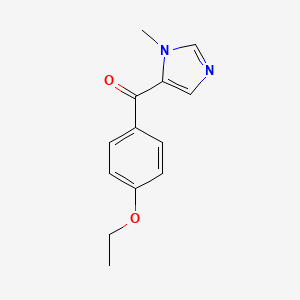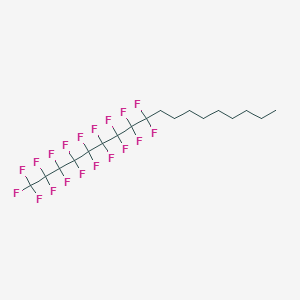
19-Epi FK-506
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Epi FK-506: Tacrolimus Impurity , is a chemical compound with the following properties:
Chemical Formula: C44H69NO12
Molecular Weight: 804.04 g/mol
CAS Number: 144490-63-1
Density: Approximately 1.19 g/cm³ (predicted)
Boiling Point: Approximately 871.7°C (predicted)
Métodos De Preparación
Synthetic Routes:: The synthetic routes for 19-Epi FK-506 are not widely documented, but it is typically obtained as an impurity during the synthesis of the parent compound, Tacrolimus (FK-506). The exact synthetic steps leading to this compound may vary depending on the specific laboratory or manufacturer.
Industrial Production:: As an impurity, this compound is not intentionally produced on an industrial scale. Instead, it is isolated during the purification process of Tacrolimus.
Análisis De Reacciones Químicas
Reactivity:: 19-Epi FK-506 can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Various nucleophiles (e.g., alkoxides, amines) can be used for substitution reactions.
Major Products:: The major products formed from these reactions would include derivatives of this compound with modified functional groups.
Aplicaciones Científicas De Investigación
19-Epi FK-506 has limited direct applications due to its impurity status. it serves as a valuable reference compound for analytical purposes and quality control during the production of Tacrolimus. Researchers may study its behavior in biological systems to better understand the metabolism and pharmacokinetics of Tacrolimus.
Mecanismo De Acción
The primary mechanism of action of Tacrolimus (and indirectly 19-Epi FK-506) involves inhibition of calcineurin, a phosphatase enzyme. This inhibition suppresses T-cell activation and cytokine production, making Tacrolimus an immunosuppressive agent. It is commonly used in organ transplantation and autoimmune diseases.
Comparación Con Compuestos Similares
While 19-Epi FK-506 is unique due to its impurity status, other related compounds include:
- Tacrolimus (FK-506) : The parent compound with immunosuppressive properties.
- 8-epi Tacrolimus : Another impurity of Tacrolimus.
- Tacrolimus 21-Carboxy Acid : A derivative with a carboxylic acid group.
Remember that this compound’s significance lies mainly in its role as an impurity, contributing to our understanding of Tacrolimus chemistry and pharmacology
Propiedades
Fórmula molecular |
C44H69NO12 |
|---|---|
Peso molecular |
804.0 g/mol |
Nombre IUPAC |
(18Z)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+ |
Clave InChI |
QJJXYPPXXYFBGM-PGDOHDMCSA-N |
SMILES isomérico |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(\C1)/C)CC=C)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)OC)OC |
SMILES canónico |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)


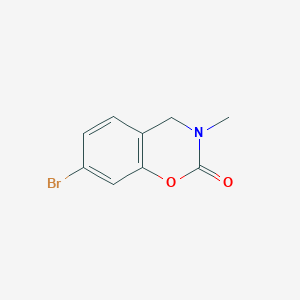
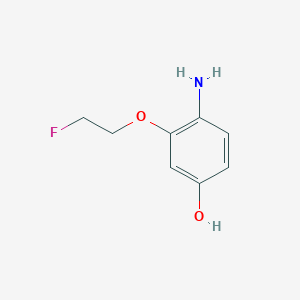
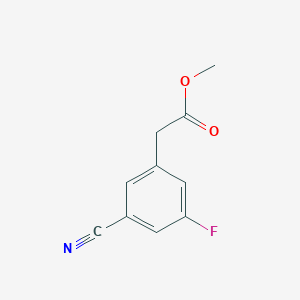
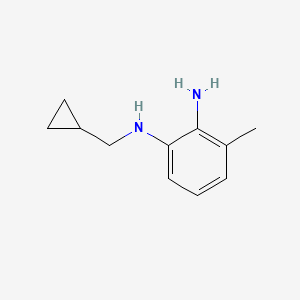
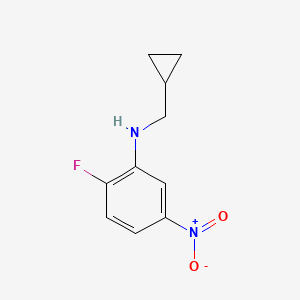


methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
